molecular formula C18H21N3O3 B5304096 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid

3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid

Cat. No. B5304096
M. Wt: 327.4 g/mol
InChI Key: TXIPISIVVZYNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid, also known as MP-10, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking this receptor, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may reduce the reinforcing effects of drugs of abuse and other addictive behaviors. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, which contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid are still being studied. Preliminary research suggests that 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may have a role in the regulation of dopamine signaling and the immune system. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of the reward and motivation pathways in the brain. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have low toxicity and minimal side effects, making it a safer alternative to other compounds used in neuroscience research. However, one limitation of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid is its limited availability and high cost, which may limit its use in larger-scale experiments.

Future Directions

There are several future directions for research on 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. One area of interest is the potential use of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid in the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. Finally, the synthesis of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may be optimized to improve its availability and reduce its cost, making it more accessible for scientific research.
Conclusion:
In conclusion, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the dopamine D3 receptor and anti-inflammatory effects make it a promising candidate for the treatment of addiction and inflammatory diseases. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid, as well as to optimize its synthesis for larger-scale experiments.

Synthesis Methods

The synthesis of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with 2-chloropyrimidine. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to yield 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. The purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor, which has implications for the treatment of addiction and other neurological disorders. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-24-15-6-2-5-14(11-15)12-18(16(22)23)7-3-10-21(13-18)17-19-8-4-9-20-17/h2,4-6,8-9,11H,3,7,10,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIPISIVVZYNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCCN(C2)C3=NC=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid

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